molecular formula C5H3Cl2N3O2 B082758 4,6-Dichloro-2-methyl-5-nitropyrimidine CAS No. 13162-43-1

4,6-Dichloro-2-methyl-5-nitropyrimidine

Cat. No. B082758
CAS RN: 13162-43-1
M. Wt: 208 g/mol
InChI Key: OPXGPTXSLFZVCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,6-Dichloro-2-methyl-5-nitropyrimidine has been synthesized through various methods, focusing on the efficient production of this compound as a precursor for further chemical transformations. The compound is used in solid-phase synthesis approaches for creating libraries of highly substituted purines and related scaffolds (Hammarström et al., 2002). Additionally, an unusual aromatic substitution strategy has been employed for its synthesis, showcasing the complexity of reactions it can undergo (Lopez et al., 2009).

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-methyl-5-nitropyrimidine and its derivatives has been analyzed through various spectroscopic techniques, revealing insights into its molecular-electronic structure and the types of intermolecular interactions it can engage in. These studies highlight the compound's capability to form charge-assisted hydrogen bonds and other types of interactions crucial for the stability of its crystal structure (Quesada et al., 2004).

Chemical Reactions and Properties

4,6-Dichloro-2-methyl-5-nitropyrimidine participates in a wide range of chemical reactions, serving as a versatile intermediate. It has been utilized in the regiocontrolled synthesis of tetrasubstituted purines and other complex organic molecules, highlighting its reactivity and utility in organic synthesis (Hammarström et al., 2003).

Physical Properties Analysis

The physical properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine, such as melting point, boiling point, and solubility, are crucial for its handling and use in chemical syntheses. While specific studies on these properties are less commonly published, the compound's reactivity and stability under various conditions are well-documented through its use in synthetic applications.

Chemical Properties Analysis

The chemical properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine, including its reactivity with nucleophiles, electrophiles, and its potential for undergoing various organic reactions, are central to its role in synthetic chemistry. Its ability to participate in substitutions, additions, and cyclization reactions makes it a valuable compound for the development of novel organic compounds (Yagodina et al., 1989).

Scientific Research Applications

  • Synthesis of Olomoucine

    4,6-Dichloro-2-(methylthio)-5-nitropyrimidine has been used as a building block for the efficient synthesis of olomoucine, a compound with potential applications in regiocontrolled solution and solid-phase synthesis of libraries of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Preparation of Nitropyrimidines

    This compound is an intermediate in the preparation of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT (Lopez et al., 2009).

  • Interaction with C-Nucleophiles

    4,6-Dichloro-5-nitropyrimidine has shown unusual reactions with C-nucleophiles, leading to the formation of various derivatives with potential application in pharmaceutical research (Azev et al., 2005).

  • Antibacterial and Antioxidant Agents

    A series of 2,4-diaryl-6-methyl-5-nitropyrimidines, synthesized using 2,4-dichloro-6-methyl-5-nitropyrimidine, have been found to possess significant antibacterial and antioxidant properties (Sura et al., 2013).

  • Synthesis of Pyrrolopyrimidinones

    The compound has been used in the synthesis of poly-substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, a process that highlights its utility in creating complex heterocyclic structures (Čikotienė et al., 2008).

  • Synthesis of Tetrasubstituted Purines

    It has been used in a simple synthesis of tetrasubstituted purines, an approach that allows for the creation of novel purine derivatives not accessible by other methods (Hammarström et al., 2003).

Safety And Hazards

4,6-Dichloro-2-methyl-5-nitropyrimidine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4,6-dichloro-2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXGPTXSLFZVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065367
Record name Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methyl-5-nitropyrimidine

CAS RN

13162-43-1
Record name 4,6-Dichloro-2-methyl-5-nitropyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-
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Record name Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-
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Record name 4,6-dichloro-2-methyl-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Zhou, D Xu, Z Wang, Z Zhu, Z Zha, Y Fan, H Su - Asian J Chem, 2014 - hero.epa.gov
A convenient synthesis of 4, 6-dihydro-2-methyl-pyrimidine can be obtained by cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium …
Number of citations: 2 hero.epa.gov
BA Czeskis - … Radiopharmaceuticals: The Official Journal of the …, 2004 - Wiley Online Library
The synthesis of radiolabeled antihypertensive compound [2,4,6‐ 14 C 3 ]‐4‐chloro‐5‐(imidazolidin‐2‐ylidenimino)‐6‐methoxy‐2‐methylpyrimidine ([ 14 C 3 ]moxonidine) was …
J Clark, T Ramsden - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Condensation of 2,4-dichloro-6-methyl-5-nitropyrimidine with 2-chloroethylamine gave a tetrahydrodi-imidazopyrimidine (VII). Treatment of the 2,4-bis-(2′-hydroxyethyl)…
Number of citations: 3 pubs.rsc.org
J Liu, Q Dang, Z Wei, H Zhang… - Journal of Combinatorial …, 2005 - ACS Publications
Purine analogues exhibiting a wide range of pharmacological activities have been considered a privileged structure in medicinal chemistry. In addition, the purine core consisting of four …
Number of citations: 30 pubs.acs.org
J Clark, T Ramsden - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
A number of 7-substituted 2,3-dihydro-5-methyl-8-nitroimidazo[1,2-c]pyrimidines (III; X = OH, OMe, SH, NH2, NHMe, NMe2, or NH·CH2Ph) were synthesised by treatment of 4-chloro-6-(2…
Number of citations: 6 pubs.rsc.org
WR Boon, WGM Jones, GR Ramage - Journal of the Chemical Society …, 1951 - pubs.rsc.org
Condensation of 4-chloro-5-nitropyrimidines with an a-amino-acid ester readily yields 5-nitro-4-pyrimidylaminoacetic acid esters. Reduction of these compounds followed by loss of …
Number of citations: 61 pubs.rsc.org
QR Stahl - 1969 - search.proquest.com
A great deal of interest and a considerable amount of effort has been directed to the synthesis of" aza" homologs of naturally occurring compounds. These molecules which have been …
Number of citations: 3 search.proquest.com
WR Boon, WGM Jones - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… To a cold solution of 4 : 6-dichloro-2-methyl-5nitropyrimidine (10 g.) in absolute ethanol there was added, with stirring, a solution of sodium ethoxide (from 1-1 g. of sodium). After 1 hour …
Number of citations: 7 pubs.rsc.org
J Clark, M Curphey, IW Southon - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Treatment of 4-(substituted amino)-6-chloro-5-nitropyrimidines (4-substituents N-ethylanilino, hexamethylene-amino, N-methyl-2-hydroxyethylamino, 2-hydroxyethylamino, allylamino, …
Number of citations: 3 pubs.rsc.org
N Baindur, N Chadha, MR Player - Journal of Combinatorial …, 2003 - ACS Publications
An efficient solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines is described. Monosubstituted amidines may be converted to 2-substituted …
Number of citations: 47 pubs.acs.org

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